molecular formula C11H10N2O2S B8052844 Benzyl thiazol-4-ylcarbamate

Benzyl thiazol-4-ylcarbamate

Cat. No.: B8052844
M. Wt: 234.28 g/mol
InChI Key: TZLWAFPFPWICIP-UHFFFAOYSA-N
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Description

Benzyl thiazol-4-ylcarbamate is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl thiazol-4-ylcarbamate typically involves the reaction of benzyl isocyanate with thiazole derivatives. One common method is the one-pot synthesis, where N-formamides are dehydrated with p-toluene sulfonyl chloride to form isocyanides, which then react with thiazole derivatives in the presence of a sulfoxide component .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl thiazol-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Benzyl thiazol-4-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Benzyl thiazol-4-ylcarbamate is unique due to its specific combination of a benzyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

benzyl N-(1,3-thiazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(13-10-7-16-8-12-10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLWAFPFPWICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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